2-Butyrylaminopropionic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-butyrylaminopropionic acid derivatives and related compounds involves multiple steps, including acylation, ring-opening reactions, and catalytic processes. For example, a solution-phase combinatorial synthesis approach was used to prepare (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, starting from (S)-pyroglutamic acid and involving key steps like acylation and amidation (Črt Malavašič et al., 2007). Another study described the efficient synthesis of γ-(arylamino)butyric acid derivatives through the ring-opening reaction of cyclopropane-1,1-dicarboxylates with arylamines, catalyzed by Yb(III) under microwave irradiation (S. Li et al., 2019).
Molecular Structure Analysis
The molecular structure of 2-butyrylaminopropionic acid derivatives is crucial for their reactivity and potential applications. NMR, IR spectroscopy, and other analytical techniques are employed to determine the structures of synthesized derivatives. For instance, (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives were synthesized, and their structures were confirmed by NMR and IR spectroscopy, highlighting the role of molecular structure in understanding the properties and reactivity of these compounds (Koray Oktay et al., 2016).
Chemical Reactions and Properties
2-Butyrylaminopropionic acid and its derivatives undergo various chemical reactions, including acylation, coupling, and catalytic transformations. These reactions are essential for the synthesis of complex molecules. For example, the Hofmann rearrangement was used to synthesize methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate, demonstrating the versatility of reactions involving 2-butyrylaminopropionic acid derivatives (Zackary D Crane et al., 2011).
Physical Properties Analysis
The physical properties of 2-butyrylaminopropionic acid derivatives, such as solubility, melting point, and optical properties, are influenced by their molecular structure. These properties are crucial for the practical application of these compounds in synthesis and drug development. Research on tert-butyl esters of 2,3-diaryl-3-arylaminopropanoic acids has provided insight into the influence of substituents on the spectroscopic characteristics and conformations of these molecules (D. Tasheva & S. Zareva, 2011).
Chemical Properties Analysis
The chemical properties of 2-butyrylaminopropionic acid derivatives, including reactivity, stability, and interactions with other molecules, are fundamental aspects of their study. These properties are determined by the functional groups present in the molecules and their molecular structure. Research into the synthesis of L-2,4-diamino[4-11C]butyric acid, for example, explored the pharmacokinetics of L-DAB in vivo, indicating the importance of chemical properties in pharmaceutical applications (G. Antoni et al., 1997).
Scientific Research Applications
Potential Therapeutic Applications
2-Butyrylaminopropionic acid, while not directly mentioned in the available literature, shares structural similarities with butyric acid, a compound extensively studied for its beneficial effects across various medical and biotechnological fields. Butyric acid and its derivatives have been investigated for their potential therapeutic applications, primarily focusing on gastroenterology, haematological, metabolic, and neurological pathologies. Butyric acid's role as a primary energy source for colonocytes suggests its significance in treating and preventing exacerbations of various gastrointestinal diseases, such as diarrhea, intestinal inflammations, and dysbiosis. Its potential extends beyond intestinal applications to extraintestinal uses in treating metabolic and neurological disorders due to its epigenetic effects as a histone deacetylase inhibitor and its role as an agonist of free fatty acid receptors (P. Sossai, 2012).
Butyric Acid in Biotechnological Production
The biotechnological production of butyric acid, mainly through fermentation processes using various strains of Clostridium, has been a subject of significant research interest. This approach not only addresses the demand for butyric acid in therapeutic applications but also opens avenues for its use in producing biofuels and other bioproducts. Advances in fermentation technology, such as the development of batch, fed-batch, or continuous processes combined with cell recycle or immobilization, are crucial for enhancing production efficiency and reducing the inhibitory effects of butyric acid as an end product. Strategies like on-line removal of butyric acid during fermentation have been explored to circumvent these challenges, showcasing the innovative approaches being developed in this field (J. Zigová, E. Šturdı́k, 2000).
Microbial Production of Volatile Fatty Acids
Microbial production of volatile fatty acids (VFAs), including butyric acid, represents a renewable, sustainable alternative to petroleum-based VFAs. The microbial synthesis of VFAs from various substrates, such as commercially available sugars, lignocellulose, whey, and waste sludge, underscores the versatility and environmental benefits of this approach. Despite the progress made, there is a pressing need for further research to optimize microbial strains and fermentation processes to improve VFA yields and reduce production costs. Employing advanced techniques in metabolic engineering, systematic biology, and bioinformatics is essential for unlocking the full potential of microbial VFA production (S. Bhatia, Yung-Hun Yang, 2017).
Safety And Hazards
properties
IUPAC Name |
2-(butanoylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-3-4-6(9)8-5(2)7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIMTCJMOWXMGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045005 | |
Record name | N-(1-Oxobutyl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801045005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyrylaminopropionic acid | |
CAS RN |
59875-04-6 | |
Record name | N-(1-Oxobutyl)alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59875-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Butyrylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059875046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-Oxobutyl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801045005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-butyrylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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